Isopropylamine (CAS 75-31-0) is a primary aliphatic amine characterized by its branched isopropyl group, which imparts distinct steric, thermal, and solubility profiles compared to straight-chain analogs [1]. As a highly volatile, low-molecular-weight building block, it is a critical precursor in the large-scale synthesis of agrochemicals, active pharmaceutical ingredients, and specialty surfactants . Its unique balance of basicity (pKa ~10.63) and moderate steric hindrance makes it a highly specific reagent for controlled amination reactions and the formulation of ultra-soluble organic salts, distinguishing it from both unhindered primary amines and bulky tertiary amines [1].
Attempting to substitute isopropylamine with its straight-chain isomer, n-propylamine, or smaller amines like ethylamine, fundamentally alters both reaction kinetics and downstream product physical properties [1]. In formulation chemistry, replacing isopropylamine with sodium or ammonium counterions drastically reduces the aqueous solubility of the resulting salts, leading to precipitation and crystallization in high-concentration liquid products during cold-weather storage. In organic synthesis, the lack of alpha-carbon branching in n-propylamine increases nucleophilicity and reduces steric bulk, frequently resulting in uncontrolled over-alkylation and significantly lower yields of target secondary or tertiary amine intermediates[2].
When utilized as a neutralizing counterion for organic acids such as glyphosate, isopropylamine generates salts with exceptionally high aqueous solubility. The isopropylamine salt achieves a solubility of approximately 1050 g/L at 25 °C, vastly outperforming alternative counterions .
| Evidence Dimension | Aqueous solubility of glyphosate salts at 25 °C |
| Target Compound Data | ~1050 g/L (Isopropylamine salt) |
| Comparator Or Baseline | ~335 g/L (Sodium salt) and ~144 g/L (Ammonium salt) |
| Quantified Difference | >3x higher solubility than sodium salts and >7x higher than ammonium salts |
| Conditions | Aqueous solution at 25 °C and standard atmospheric pressure |
Enables the procurement and manufacture of ultra-high-concentration liquid formulations, significantly reducing packaging, transport costs, and cold-weather crystallization risks.
Isopropylamine exhibits a significantly lower boiling point than its straight-chain isomer, n-propylamine, due to its branched structure minimizing intermolecular van der Waals interactions. Isopropylamine boils at 31.8–32.0 °C, whereas n-propylamine requires heating to approximately 48 °C for vaporization [1].
| Evidence Dimension | Boiling point at standard atmospheric pressure |
| Target Compound Data | 31.8–32.0 °C |
| Comparator Or Baseline | 48.0 °C (n-Propylamine) |
| Quantified Difference | ~16 °C reduction in boiling point |
| Conditions | 760 mmHg (Standard atmospheric pressure) |
Allows for the rapid, low-energy removal of excess unreacted amine via mild distillation, preventing the thermal degradation of heat-sensitive pharmaceutical intermediates.
The branching at the alpha carbon of isopropylamine provides a measurable steric shielding effect that moderates its nucleophilicity compared to unbranched primary amines. According to Mayr's nucleophilicity parameters (N) in water, isopropylamine has an N value of 12.0, placing its reactivity strictly between the highly reactive n-propylamine and the heavily hindered tert-butylamine [1].
| Evidence Dimension | Mayr Nucleophilicity Parameter (N) |
| Target Compound Data | N = 12.0 |
| Comparator Or Baseline | N = 13.3 (n-Propylamine) and N = 10.5 (tert-Butylamine) |
| Quantified Difference | 1.3 unit reduction vs n-propylamine (approx. 20-fold kinetic decrease) and 1.5 unit increase vs tert-butylamine |
| Conditions | Water as solvent at 20 °C |
Provides a highly specific reactivity window that minimizes over-alkylation side reactions while maintaining viable reaction rates for the synthesis of complex secondary amines.
The branched methyl groups on the alpha carbon of isopropylamine restrict solvent accessibility to the polar amine group during oxidation. Compared to n-propylamine, this steric inhibition results in a measurable loss of stabilization solvation energy, increasing the oxidation potential and altering the stability of the resulting amine radical cation in polar solvents like acetonitrile [1].
| Evidence Dimension | Loss of stabilization solvation energy |
| Target Compound Data | ~9 mV loss per alpha-methyl group |
| Comparator Or Baseline | Baseline solvation (n-Propylamine) |
| Quantified Difference | Measurable increase in oxidation potential due to steric solvent blocking |
| Conditions | Electrochemical oxidation in acetonitrile (CH3CN) |
Critical for selecting the appropriate amine precursor in electrochemical synthesis or photoredox catalysis where radical cation stability determines the reaction pathway and yield.
Leveraging its ability to form highly soluble salts (>1000 g/L), isopropylamine is the industry-standard counterion for formulating high-concentration liquid herbicides, such as glyphosate. This application directly benefits from the compound's specific salt-solubility profile, preventing low-temperature crystallization that plagues sodium or ammonium alternatives and drastically lowering shipping volumes.
In the synthesis of active pharmaceutical ingredients (APIs) requiring controlled mono-alkylation, isopropylamine's moderate nucleophilicity (Mayr N = 12.0) prevents the over-alkylation commonly seen with n-propylamine. Furthermore, its high volatility (BP ~32 °C) allows for easy removal of excess reagent via mild distillation without thermally stressing the API [1].
Due to its specific solvation energy profile and oxidation potential—driven by alpha-carbon branching—isopropylamine is utilized in advanced electrochemical and photoredox catalytic cycles. The steric blocking of solvent molecules alters the stability of its radical cation, making it a distinct amine donor compared to straight-chain primary amines, thus directing specific synthetic pathways[2].
Flammable;Irritant